molecular formula C18H15FN2O2S B11609161 5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No.: B11609161
M. Wt: 342.4 g/mol
InChI Key: WSURHUMBXYKCFM-GDNBJRDFSA-N
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Description

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step often involves the reaction of the imidazolidinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and methoxyphenyl groups allow it to bind to various enzymes and receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15FN2O2S/c1-21-17(22)15(20-18(21)24)10-12-6-3-5-9-16(12)23-11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,24)/b15-10-

InChI Key

WSURHUMBXYKCFM-GDNBJRDFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)NC1=S

Origin of Product

United States

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